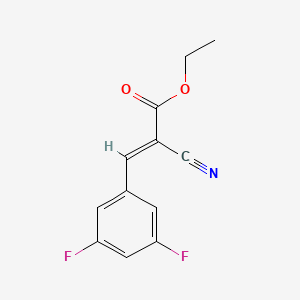

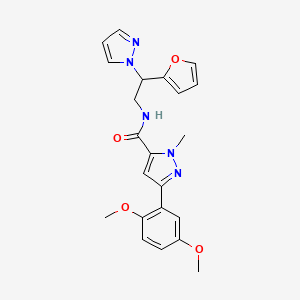

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, also known as triclosan, is a synthetic antibacterial and antifungal agent. It is widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household items, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its potential impact on human health and the environment.

科学的研究の応用

Chemical Stability and Degradation

- Santos et al. (2013) conducted forced degradation studies of a similar compound, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a potential antitumor agent, under hydrolysis conditions to determine its intrinsic stability and degradation products (Santos et al., 2013).

Kinetic Analysis in Aqueous Reaction

- Tenn et al. (2001) studied the kinetics of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives, including 2,4-dichloro-N-(hydroxymethyl)benzamide, under various catalytic conditions. This research is valuable for understanding the reaction behavior of similar compounds (Tenn et al., 2001).

Improved Synthesis Processes

- Dian (2010) researched an improved process for synthesizing a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, focusing on optimizing reaction conditions to achieve high yields (Dian, 2010).

Antipathogenic Activity

- Limban et al. (2011) synthesized and characterized various thiourea derivatives of benzamides, including compounds with dichlorophenyl groups. They tested these derivatives for their interaction with bacterial cells and demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria (Limban et al., 2011).

Insecticidal Properties

- Schaefer et al. (1978) discovered that certain benzamides, such as SIR-8514 and SIR-6874, which include chloro and trifluoromethoxy groups, are highly effective in inhibiting mosquito development, suggesting potential use in controlling larval populations (Schaefer et al., 1978).

Spectroscopic and Structural Analysis

- Pokotylo et al. (2018) developed a new synthesis procedure for N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, providing detailed spectral data and discussing their potential applications (Pokotylo et al., 2018).

Anticonvulsant Activity

- Mussoi et al. (1996) synthesized a series of benzamides with potential anticonvulsant activity. Their research included compounds with a structure similar to 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, showing promise as treatments for epilepsy (Mussoi et al., 1996).

特性

IUPAC Name |

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl5NO2/c10-4-1-2-5(6(11)3-4)7(16)15-8(17)9(12,13)14/h1-3,8,17H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAIHZUWUMSRHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2390881.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390884.png)

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)